molecular formula C11H13NO B3371280 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine CAS No. 663597-27-1

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine

Cat. No.: B3371280
CAS No.: 663597-27-1
M. Wt: 175.23 g/mol
InChI Key: FLTIEIVNYBTONH-UHFFFAOYSA-N
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Description

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and an ethan-1-amine group. This compound is of interest due to its unique structural features, which make it a valuable building block in synthetic chemistry and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine typically involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(prop-2-yn-1-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: Used in the development of molecular probes and bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing for the covalent modification of biological targets. This compound can act as a photoaffinity probe, enabling the study of protein-ligand interactions and the identification of molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is unique due to its combination of a prop-2-yn-1-yloxy group and an ethan-1-amine group, which provides versatility in chemical reactions and applications. Its ability to undergo click chemistry and act as a photoaffinity probe distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4-prop-2-ynoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h1,3-6H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIEIVNYBTONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458097
Record name 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663597-27-1
Record name 4-(2-Propyn-1-yloxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663597-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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